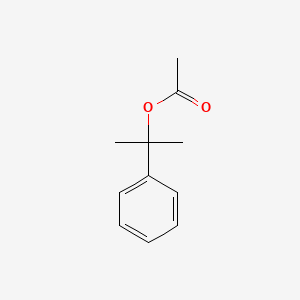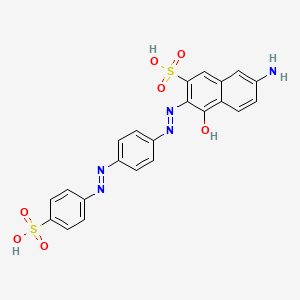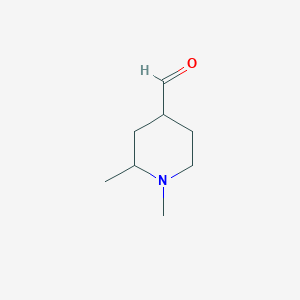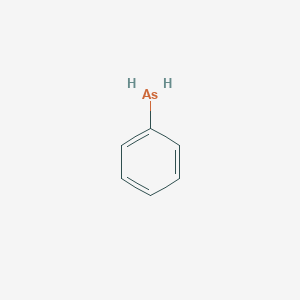
Benzenemethanol, alpha,alpha-dimethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpropan-2-yl acetate, also known as 1-phenyl-2-propanyl acetate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylpropan-2-yl acetate can be synthesized through the esterification of 2-phenylpropan-2-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-phenylpropan-2-yl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Phenylpropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a fragrance component in pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Phenylpropan-2-yl acetate can be compared with similar compounds such as:
2-Phenyl-2-propanol: The alcohol counterpart of 2-phenylpropan-2-yl acetate, used in organic synthesis and as a biomarker for cumene exposure.
Uniqueness
2-Phenylpropan-2-yl acetate is unique due to its ester functional group, which imparts different chemical reactivity and applications compared to its alcohol and ketone counterparts.
Propiedades
Número CAS |
3425-72-7 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-phenylpropan-2-yl acetate |
InChI |
InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clave InChI |
XPMMKIYJJWQFOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)










![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
